molecular formula C14H20N2O2 B11799991 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11799991
M. Wt: 248.32 g/mol
InChI Key: MFWJUSUMVCLWIE-UHFFFAOYSA-N
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Description

2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring, a pyridine ring, and an isopropoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-isopropoxypyridine with piperidine-1-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or water, to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(2-propan-2-yloxypyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C14H20N2O2/c1-11(2)18-14-12(6-5-8-15-14)13-7-3-4-9-16(13)10-17/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3

InChI Key

MFWJUSUMVCLWIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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